2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-12-5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBUONCRPWWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid typically involves the reaction of 1-methyl-1H-imidazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid typically involves the reaction of imidazole derivatives with acetic acid or its derivatives. The resulting compound exhibits unique properties due to the presence of the imidazole ring, which is known for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, imidazole derivatives have also demonstrated antifungal activity. The mechanism often involves disrupting fungal cell membranes or inhibiting key enzymatic pathways critical for fungal growth. This makes this compound a candidate for further development in antifungal therapies.
Anti-inflammatory Effects
Imidazole compounds are being investigated for their anti-inflammatory properties. Preclinical studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation such as arthritis and other autoimmune disorders.
Anticancer Potential
Emerging research suggests that imidazole derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is a promising area of study. Investigations into the specific mechanisms by which this compound exerts its effects are ongoing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural and functional differences between 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid and related compounds:
Key Comparative Insights
Aromaticity and Electronic Effects
- Imidazole vs. Benzimidazole: The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole derivatives (e.g., (1H-benzimidazol-2-yl)acetic acid).
Functional Group Contributions
- Methoxy Linkage : The methoxy bridge in the target compound introduces flexibility, allowing the acetic acid moiety to adopt optimal conformations for binding or coordination. This contrasts with direct linkages in (1H-benzimidazol-2-yl)acetic acid, which may restrict movement .
- Acetic Acid vs. Benzoic Acid : Replacing acetic acid with benzoic acid (as in 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid) increases acidity (pKa ~4.2 vs. ~2.8 for acetic acid) and lipophilicity, altering pharmacokinetic profiles .
Critical Challenges :
- Limited solubility data for the target compound necessitates further experimental characterization.
- Synthetic yields for methoxy-linked imidazole derivatives require optimization, as evidenced by failed condensation reactions in benzaldehyde-based routes .
Biological Activity
2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid is an imidazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, influencing numerous biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₀N₂O₃
- SMILES : CN1C=CN=C1COCC(=O)O
- InChI : InChI=1S/C7H10N2O3
The compound's structure features a methoxy group and an acetic acid moiety attached to an imidazole ring, which contributes to its diverse biological interactions.
Imidazole derivatives, including this compound, are known to exhibit a range of biological activities through several mechanisms:
- Target Interaction : The compound can bind to specific proteins or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways.
- Biochemical Pathways : It influences various biochemical pathways, potentially affecting metabolic processes and cellular functions.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy as a therapeutic agent.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Properties
Studies have shown that imidazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance:
- In vitro tests demonstrated that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been explored for its potential anticancer properties:
- A review highlighted that imidazole derivatives can delay the growth of cancer xenografts in animal models, suggesting their role as potential anticancer agents .
- Specific derivatives have shown promising results as inhibitors of fibroblast growth factor receptor (FGFR) with IC₅₀ values in the nanomolar range .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various imidazole derivatives against resistant bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Efficacy
In another research effort, derivatives containing the imidazole core were tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed that modifications to the imidazole structure could enhance anticancer activity significantly .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | Imidazole derivative | Antimicrobial and anticancer properties |
| 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | Indole derivative | Moderate anticancer activity |
The unique substitution pattern on the imidazole ring of this compound differentiates it from other similar compounds, potentially influencing its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid, and how are reaction conditions optimized?
- Synthesis Protocol : A common method involves alkylation of 1-methyl-1H-imidazole with a chloroacetic acid derivative under basic conditions. For example, oxalyl chloride or tert-butyl chloroacetate can be used in the presence of triethylamine to facilitate nucleophilic substitution .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst) are tuned to improve yield. Nickel-catalyzed cyclization has been reported for analogous imidazole derivatives, offering mild conditions and functional group tolerance .
- Purification : Crystallization or chromatography is employed to isolate the product, with purity verified via HPLC or NMR .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazole ring protons at δ 7.0–7.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3300 cm⁻¹ for carboxylic acids) .
Q. What are the primary chemical reactions this compound undergoes, and how are they leveraged in derivatization?
- Oxidation : The acetic acid moiety can be oxidized to form ketones or peroxides using KMnO₄ or H₂O₂, useful for introducing electrophilic sites .
- Esterification : Reacts with alcohols under acidic conditions (e.g., thionyl chloride in methanol) to form esters, enhancing solubility for biological assays .
- Substitution : The imidazole ring undergoes electrophilic substitution (e.g., nitration, halogenation) to generate analogs for structure-activity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC for connectivity and compare XRD data with computational models (e.g., DFT-optimized structures) .
- Dynamic Effects : Account for tautomerism in imidazole rings (e.g., 1H vs. 3H tautomers) by analyzing temperature-dependent NMR or variable-temperature XRD .
- Software Tools : Use SHELXL for refining ambiguous electron density maps in crystallography, particularly for disordered solvent molecules .
Q. What strategies are effective for improving synthetic yield and scalability of this compound?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) for C-O bond formation, as seen in analogous imidazole syntheses .
- Flow Chemistry : Continuous flow systems minimize side reactions and improve heat transfer for exothermic steps (e.g., alkylation) .
- Green Chemistry : Replace hazardous solvents (e.g., DCM) with ionic liquids or water-miscible alternatives to enhance sustainability .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Docking Studies : Use AutoDock or Schrödinger to predict binding interactions with target enzymes (e.g., kinases, cytochrome P450). For example, molecular docking revealed that imidazole derivatives bind to ACE active sites via hydrogen bonding .
- QSAR Models : Correlate electronic properties (e.g., logP, HOMO-LUMO gaps) with bioactivity data to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify durable interactions .
Q. What mechanisms underlie the biological activity of this compound, and how are they validated experimentally?
- Enzyme Inhibition : Test inhibitory effects via fluorometric assays (e.g., ACE inhibition using Hippuryl-His-Leu substrate) .
- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugates) and confocal microscopy to track intracellular localization .
- Toxicity Profiling : Evaluate neurotoxic potential using SH-SY5Y cell lines and ROS detection assays, as reported for structurally related imidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
